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Compound of Interest

Compound Name: 3-Aminoisonicotinaldehyde

Cat. No.: B120943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
3-Aminoisonicotinaldehyde (also known as 3-amino-4-pyridinecarboxaldehyde), a molecule
of interest in medicinal chemistry and materials science. This document presents available
experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS), to aid in its identification, characterization, and
application in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Aminoisonicotinaldehyde.
For clarity and comparative analysis, the data is presented in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The following tables present the experimental *H NMR data and predicted 13C
NMR chemical shifts for 3-Aminoisonicotinaldehyde.

Table 1: *H NMR Spectroscopic Data for 3-Aminoisonicotinaldehyde

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b120943?utm_src=pdf-interest
https://www.benchchem.com/product/b120943?utm_src=pdf-body
https://www.benchchem.com/product/b120943?utm_src=pdf-body
https://www.benchchem.com/product/b120943?utm_src=pdf-body
https://www.benchchem.com/product/b120943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

10.15 S 1H H-C=0

9.11 S 1H Ar-H

8.87 d 1H Ar-H

8.20 d 1H Ar-H

7.53 dd 1H Ar-H
brs 2H -NH:2

Data obtained from an experimental spectrum. The broad singlet for the amino protons (-NHz)

may not always be observed and its chemical shift can vary depending on the solvent and

concentration.

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Aminoisonicotinaldehyde

Predicted Chemical Shift (ppm) Assignment
193.5 C=0

155.2 C-NH:z

152.8 Ar-C

139.1 Ar-C

126.5 Ar-C

121.7 Ar-C

Note: This data is predicted and should be used as a reference. Experimental verification is

recommended.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
characteristic IR absorption bands for 3-Aminoisonicotinaldehyde are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for 3-Aminoisonicotinaldehyde

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium

symmetric)
3100 - 3000 Weak Aromatic C-H stretch
2850 - 2750 Weak Aldehyde C-H stretch
1680 - 1660 Strong C=0 stretch (aldehyde)
1620 - 1580 Medium-Strong N-H bend
1580 - 1450 Medium Aromatic C=C stretch
1300 - 1200 Medium C-N stretch

Note: This data is predicted and should be used as a reference. Experimental verification is
recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The predicted mass spectral data for 3-Aminoisonicotinaldehyde is
presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for 3-Aminoisonicotinaldehyde
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Predicted Relative

m/z Possible Fragment
Abundance

122 High [M]* (Molecular lon)

121 High [M-H]*

94 Medium [M-COJ*

93 Medium [M-CHOJ*

66 Medium [CaHaN]*

Note: This data is predicted and should be used as a reference. The fragmentation pattern can

be influenced by the ionization method used. Experimental verification is recommended.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These should be adapted based on the specific instrumentation and

laboratory conditions.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminoisonicotinaldehyde in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIsz, DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

'H NMR Spectroscopy: Acquire the *H NMR spectrum on a 300 MHz or higher field NMR
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate Fourier
transformation, phasing, and baseline correction.

13C NMR Spectroscopy: Acquire the 3C NMR spectrum on the same instrument. Due to the
low natural abundance of 13C, a larger number of scans will be required. Proton decoupling is
typically used to simplify the spectrum to single lines for each unique carbon.

R Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. Collect a background spectrum of the empty
sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion
probe or through a gas or liquid chromatograph. For Electron lonization (El), a standard
electron energy of 70 eV is typically used. The resulting ions are separated by their mass-to-
charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Aminoisonicotinaldehyde.

Caption: General Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminoisonicotinaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120943#spectroscopic-data-of-3-
aminoisonicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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